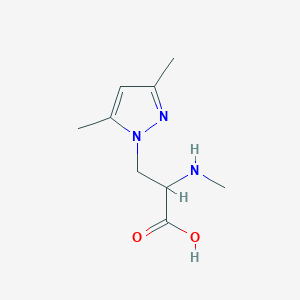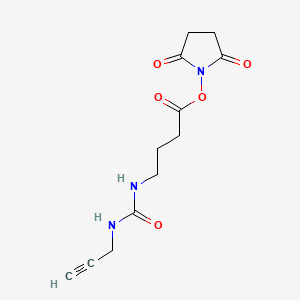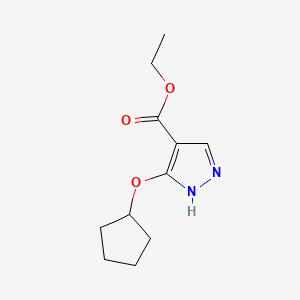
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group at the 2-position and a propanone group at the 1-position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the condensation of 2-aminobenzenethiol with propanal in the presence of an acid catalyst can yield the desired product .
Another method involves the use of 2-aminothiophenol and an α-haloketone, such as α-bromopropanone, under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-benzothiazole: A closely related compound with similar biological activities.
6-Methyl-1,3-benzothiazole: Another benzothiazole derivative with distinct properties.
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant activity.
Uniqueness
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanone group on the benzothiazole ring makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1-(2-amino-1,3-benzothiazol-6-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2OS/c1-2-8(13)6-3-4-7-9(5-6)14-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |
Clé InChI |
PXGXXHNLXMLMAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



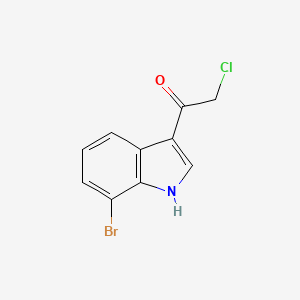

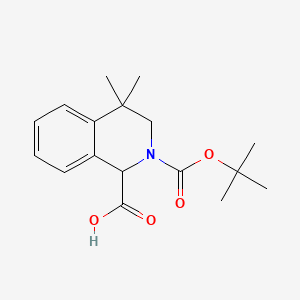

![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
